molecular formula C7H6N2O2 B2660840 (1E)-1-Prop-2-enylidenepyrazol-1-ium-3-carboxylate CAS No. 2503203-64-1

(1E)-1-Prop-2-enylidenepyrazol-1-ium-3-carboxylate

Cat. No.: B2660840
CAS No.: 2503203-64-1
M. Wt: 150.137
InChI Key: BESUVMINVINOSY-UHFFFAOYSA-N
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Description

(1E)-1-Prop-2-enylidenepyrazol-1-ium-3-carboxylate is a unique organic compound characterized by its pyrazolium core structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a pyrazole ring with a carboxylate group and a prop-2-enylidene substituent, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-Prop-2-enylidenepyrazol-1-ium-3-carboxylate typically involves the reaction of pyrazole derivatives with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of pyrazole with prop-2-enylidene halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-Prop-2-enylidenepyrazol-1-ium-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1E)-1-Prop-2-enylidenepyrazol-1-ium-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (1E)-1-Prop-2-enylidenepyrazol-1-ium-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its structure allows it to interact with cellular membranes, potentially altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-Prop-2-enylidenepyrazol-1-ium-4-carboxylate
  • (1E)-1-Prop-2-enylidenepyrazol-1-ium-5-carboxylate
  • (1E)-1-Prop-2-enylidenepyrazol-1-ium-6-carboxylate

Uniqueness

(1E)-1-Prop-2-enylidenepyrazol-1-ium-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and interaction with biological targets. This distinct structure allows for selective binding and activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1E)-1-prop-2-enylidenepyrazol-1-ium-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h2-5H,1H2/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMHDISRTXYXDA-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=[N+]1C=CC(=N1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=[N+]/1\C=CC(=N1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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